Metabolic Stability: Cyclopropyl vs. Methyl Substituents
In the development of LRRK2 kinase inhibitors based on the triazolopyridazine scaffold, the incorporation of a cyclopropyl group at the 3-position has been shown to improve metabolic stability compared to methyl-substituted analogs [1]. While direct quantitative comparison data for the 6-chloro-3-cyclopropyl derivative are not publicly available, class-level SAR indicates that cyclopropyl substituents reduce oxidative metabolism by cytochrome P450 enzymes, leading to longer half-lives and lower intrinsic clearance in microsomal stability assays [2]. This trend is consistent across triazolopyridazine-based kinase inhibitor programs targeting LRRK2, c-Met, and Pim-1 [3].
| Evidence Dimension | Metabolic stability (intrinsic clearance) in human liver microsomes |
|---|---|
| Target Compound Data | Predicted low clearance based on cyclopropyl substitution pattern (exact value not publicly disclosed) |
| Comparator Or Baseline | 6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine (predicted moderate-to-high clearance) |
| Quantified Difference | Not directly quantified; inferred from SAR trends in triazolopyridazine kinase inhibitors |
| Conditions | Human liver microsome stability assay (inferred from LRRK2 inhibitor SAR studies) |
Why This Matters
Cyclopropyl substitution is a validated strategy to reduce metabolic liability, making the 3-cyclopropyl derivative a preferred intermediate for developing kinase inhibitors with improved pharmacokinetic profiles.
- [1] Galatsis, P., et al. (2014). Kinase domain inhibition of leucine rich repeat kinase 2 (LRRK2) using a [1,2,4]triazolo[4,3-b]pyridazine scaffold. Bioorg. Med. Chem. Lett., 24(17), 4132-4140. View Source
- [2] Galatsis, P., et al. (2014). Kinase domain inhibition of leucine rich repeat kinase 2 (LRRK2) using a [1,2,4]triazolo[4,3-b]pyridazine scaffold. Bioorg. Med. Chem. Lett., 24(17), 4132-4140. View Source
- [3] Mahmoud, M. E., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 14(41), 30346-30363. View Source
